molecular formula C15H17NO8 B1195163 5-Hydroxy-6-methoxyindole glucuronide CAS No. 77463-71-9

5-Hydroxy-6-methoxyindole glucuronide

货号: B1195163
CAS 编号: 77463-71-9
分子量: 339.3 g/mol
InChI 键: MLRMPLSCFCMXGJ-DKBOKBLXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Hydroxy-6-methoxyindole glucuronide, also known as 5-H-6-mig, belongs to the class of organic compounds known as phenolic glycosides. These are organic compounds containing a phenolic structure attached to a glycosyl moiety. Some examples of phenolic structures include lignans, and flavonoids. Among the sugar units found in natural glycosides are D-glucose, L-Fructose, and L rhamnose. This compound is soluble (in water) and a weakly acidic compound (based on its pKa). This compound has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood.
This compound is a glycoside.

科学研究应用

Metabolomic Profiling

5-Hydroxy-6-methoxyindole glucuronide has been identified as a biomarker in metabolomic studies, particularly in relation to dietary components and cancer risk factors. Research indicates that its levels can vary significantly based on dietary intake and metabolic health. For instance, in a study examining the effects of seapolynol intake, significant increases in this metabolite were observed after 12 weeks, suggesting a potential role in metabolic responses to dietary changes .

Table 1: Summary of Metabolomic Studies Involving this compound

Study ReferencePopulationKey Findings
Subjects consuming seapolynolIncreased levels of this compound after 12 weeks
Patients with liver dysfunctionAltered levels of indole-derived compounds including glucuronides
Microbiome-related studyCorrelation with microbial diversity and indole metabolism

Pharmacological Interactions

The compound has been implicated in various drug interaction studies. Changes in its levels have been noted in response to specific diets rich in polyphenols, indicating that dietary factors can influence its metabolism and excretion. This highlights its relevance in pharmacological contexts, particularly concerning drug efficacy and safety profiles.

Case Study: Drug Interaction with Ursodeoxycholic Acid (UDCA)

In a study assessing the impact of UDCA on liver function, it was found that treatment led to increased glucuronidation of metabolites including this compound. The results suggested that UDCA may regulate certain metabolic pathways associated with liver dysfunction .

Cancer Risk Assessment

Emerging research has linked this compound to cancer risk assessments. Its levels have been correlated with various cancer types, indicating its potential as a biomarker for early detection or monitoring of cancer progression.

Table 2: Cancer Associations of this compound

Study ReferenceCancer TypePopulationKey Findings
Various cancersDiverse cohortsCorrelation between metabolite levels and cancer risk
Liver cancerPatients with liver dysfunctionAltered metabolomic profiles associated with increased cancer risk

Synthesis and Analytical Methods

The synthesis of this compound can be achieved through enzymatic methods using UDP-glucuronosyltransferases or through chemical synthesis involving the coupling of 5-hydroxy-6-methoxyindole with glucuronic acid derivatives. Analytical methods such as liquid chromatography-mass spectrometry (LC-MS) are commonly employed to quantify this metabolite in biological samples.

Table 3: Analytical Techniques for Quantifying this compound

TechniqueDescription
LC-MSUtilized for detailed metabolomic profiling and quantification of metabolites in biological fluids
NMRProvides structural information about the compound and its interactions
MS/MSUsed for fragmentation studies to confirm the identity of metabolites

常见问题

Basic Research Questions

Q. How can 5-Hydroxy-6-methoxyindole glucuronide (5-H-6-MIG) be reliably identified and quantified in biological samples?

  • Methodological Answer : Use ultra-performance liquid chromatography coupled with high-resolution mass spectrometry (UPLC-HRMS) for precise identification and quantification. For urine or plasma samples, optimize sample preparation by solid-phase extraction (SPE) to reduce matrix interference. Reference standard compounds (e.g., synthetic 5-H-6-MIG) are critical for validation. Metabolomics workflows, including multivariate analysis (e.g., OPLS-DA), can distinguish 5-H-6-MIG from isomeric metabolites like 6-Hydroxy-5-methoxyindole glucuronide .

Q. What metabolic pathways are associated with 5-H-6-MIG?

  • Methodological Answer : 5-H-6-MIG is a phase II metabolite derived from glucuronidation of 5-hydroxy-6-methoxyindole, a tryptophan catabolite. It is linked to the tryptophan metabolism pathway , specifically via indoleamine 2,3-dioxygenase (IDO) activity. Use isotope-labeled tracer experiments (e.g., ¹³C-tryptophan) in cell cultures or animal models to track precursor-product relationships. Pathway analysis tools like KEGG can map its role in metabolic networks .

Q. What is the biological significance of glucuronidation in 5-H-6-MIG formation?

  • Methodological Answer : Glucuronidation, mediated by UDP-glucuronosyltransferases (UGTs), enhances 5-H-6-MIG’s water solubility for renal excretion. To study this, incubate liver microsomes or recombinant UGT isoforms (e.g., UGT1A1, UGT2B7) with 5-hydroxy-6-methoxyindole and UDP-glucuronic acid. Monitor reaction kinetics via LC-MS. In vivo, compare urinary 5-H-6-MIG levels in wild-type vs. UGT-knockout models to confirm enzymatic specificity .

Advanced Research Questions

Q. How does 5-H-6-MIG serve as a biomarker in diabetic nephropathy (DN)?

  • Methodological Answer : In DN, 5-H-6-MIG levels are elevated due to impaired tryptophan metabolism and renal dysfunction. Validate its biomarker potential using longitudinal cohort studies with urine metabolomics. For mechanistic insights, apply transcriptomics (e.g., RNA-seq) to kidney tissues from DN models to correlate 5-H-6-MIG levels with IDO or UGT gene expression. Clinical studies should correct for urinary creatinine to account for renal clearance variability .

Q. What experimental design considerations are critical for studying 5-H-6-MIG stability and degradation?

  • Methodological Answer : 5-H-6-MIG degrades under prolonged storage or suboptimal pH. Design stability studies by spiking synthetic 5-H-6-MIG into biological matrices (e.g., urine, plasma) and testing storage conditions (-80°C vs. 4°C). Use isotopically labeled internal standards (e.g., ⁵-H-6-MIG-d₆) to correct for degradation. For in vitro assays, include antioxidant additives (e.g., ascorbic acid) to prevent oxidative degradation .

Q. How do contradictory findings about 5-H-6-MIG’s role in detoxification arise across studies?

  • Methodological Answer : In PM2.5-exposed rats, 5-H-6-MIG levels decrease, suggesting impaired detoxification . Conversely, caffeine intake increases glucuronide conjugates in obesity models . These contradictions may stem from tissue-specific UGT activity or competing metabolic pathways (e.g., sulfation). To resolve this, perform comparative metabolomics in liver vs. kidney tissues and use enzyme inhibition assays (e.g., β-glucuronidase) to quantify pathway contributions .

Q. What preclinical models are most suitable for studying 5-H-6-MIG’s therapeutic modulation?

  • Methodological Answer : Rodent models of DN (e.g., streptozotocin-induced diabetic rats) or Alzheimer’s disease (Aβ25–35-induced) are effective. For example, in DN models, treat with Bailing capsule (BLC) and monitor 5-H-6-MIG levels via UPLC-MS to assess therapeutic efficacy. Include sham-operated controls and validate findings with histopathology (e.g., renal fibrosis scoring) .

Q. Data Contradiction Analysis

Q. Why does 5-H-6-MIG show divergent trends in PM2.5 exposure vs. caffeine intervention studies?

  • Critical Analysis : PM2.5 suppresses hepatic UGT activity, reducing 5-H-6-MIG synthesis , while caffeine upregulates glucuronidation pathways in obesity . This divergence highlights context-dependent UGT regulation. To reconcile, profile UGT isoforms (e.g., UGT1A, UGT2B families) in both models using qPCR or proteomics. Additionally, test whether PM2.5-induced oxidative stress inhibits UGTs via post-translational modifications (e.g., carbonylation) .

属性

CAS 编号

77463-71-9

分子式

C15H17NO8

分子量

339.3 g/mol

IUPAC 名称

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(6-methoxy-1H-indol-5-yl)oxy]oxane-2-carboxylic acid

InChI

InChI=1S/C15H17NO8/c1-22-8-5-7-6(2-3-16-7)4-9(8)23-15-12(19)10(17)11(18)13(24-15)14(20)21/h2-5,10-13,15-19H,1H3,(H,20,21)/t10-,11-,12+,13-,15+/m0/s1

InChI 键

MLRMPLSCFCMXGJ-DKBOKBLXSA-N

SMILES

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O

手性 SMILES

COC1=C(C=C2C=CNC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O

规范 SMILES

COC1=C(C=C2C=CNC2=C1)OC3C(C(C(C(O3)C(=O)O)O)O)O

Key on ui other cas no.

77463-71-9

物理描述

Solid

同义词

5-H-6-MIG
5-hydroxy-6-methoxyindole glucuronide

产品来源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 2
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 3
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 4
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 5
5-Hydroxy-6-methoxyindole glucuronide
Reactant of Route 6
5-Hydroxy-6-methoxyindole glucuronide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。